molecular formula C13H10Cl2O4 B12878784 Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate CAS No. 33618-86-9

Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate

Katalognummer: B12878784
CAS-Nummer: 33618-86-9
Molekulargewicht: 301.12 g/mol
InChI-Schlüssel: RFXMLIQFTCYYCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a furan ring attached to a benzoate moiety, which is further substituted with chlorine and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with furan-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohols or amines derived from the reduction of the ester or chlorine groups.

    Substitution: Compounds with substituted amine or thiol groups in place of chlorine.

Wissenschaftliche Forschungsanwendungen

Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3,6-dichloro-2-methoxybenzoate: A similar compound with a methyl group instead of a furan-2-ylmethyl group.

    3,6-Dichloro-2-methoxybenzoic acid: The parent acid from which the ester is derived.

Uniqueness

Furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

33618-86-9

Molekularformel

C13H10Cl2O4

Molekulargewicht

301.12 g/mol

IUPAC-Name

furan-2-ylmethyl 3,6-dichloro-2-methoxybenzoate

InChI

InChI=1S/C13H10Cl2O4/c1-17-12-10(15)5-4-9(14)11(12)13(16)19-7-8-3-2-6-18-8/h2-6H,7H2,1H3

InChI-Schlüssel

RFXMLIQFTCYYCL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1C(=O)OCC2=CC=CO2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.